molecular formula C36H47N7O9 B220991 (9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one CAS No. 121923-95-3

(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one

Cat. No. B220991
CAS RN: 121923-95-3
M. Wt: 290.4 g/mol
InChI Key: GZNRNQVZDUCYFB-FJMRRMLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one, also known as ETDO, is a synthetic compound that has been studied for its potential therapeutic applications. ETDO is a bicyclic lactone that contains two fused rings and an ethyl group.

Scientific Research Applications

Chemical Derivatization and Analysis

  • Dimethyl Disulfide Derivatization : Ethyl (9E,12E)-9,12-octadecadienoate, a related compound, has been studied for its dimethyl disulfide derivatization. This process helps in identifying the unique stereochemistry of 9,12-octadecadienoates through gas chromatography-mass spectrometry analysis (Carballeira & Cruz, 1996).

Synthesis of Novel Compounds

  • Formation of Polycondensed Heterocyclic Systems : Ethyl isonicotinate, when reacted with cyanoacetylenic alcohols, forms novel polycondensed heterocyclic systems. This tandem cyclization is both regio- and stereospecific, resulting in compounds like 4,15-dioxa-7,12-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-8,17-dienes (Trofimov et al., 2012).

Exploration in Lipids and Fatty Acids

  • Analysis of Non-polar Factions from Ethanol Extracts : The non-polar factions from ethanol extracts of certain plants contain compounds such as (9E,12E)-ethyl octadeca-9,12-dienoate. These extracts are analyzed using capillary GC-MS method, revealing a variety of chemical compounds (Yuan Hui-zhen, 2005).

Application in Polymer and Material Science

  • Polyethylene and Bio-POSS Blends : Octa-(ethyl octadeca-10,13 dienoamide) silsesquioxane (bio-POSS) is used in fabricating polyethylene (PE)/bio-POSS blends. These blends show enhanced adhesion to paperboard, making them valuable in packaging and coating applications (Nguyen et al., 2012).

Investigation of Catalytic Mechanisms

  • Lipoxygenase Catalysis : The oxygenation of 1,4-diene units in fatty acids like (9E,12Z)- and (9Z,12E)-9,12-octadecadienoic acids by lipoxygenase reveals insights into the steric features of the enzyme's catalytic mechanism. This research contributes to our understanding of enzymatic processes involving fatty acids (Funk et al., 1987).

properties

CAS RN

121923-95-3

Molecular Formula

C36H47N7O9

Molecular Weight

290.4 g/mol

IUPAC Name

(9E,12E)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one

InChI

InChI=1S/C18H26O3/c1-2-15-14-12-16-18(21-16)13(14)10-8-6-4-3-5-7-9-11-17(19)20-15/h3-4,8,10,13-16,18H,2,5-7,9,11-12H2,1H3/b4-3+,10-8+

InChI Key

GZNRNQVZDUCYFB-FJMRRMLCSA-N

Isomeric SMILES

CCC1C2CC3C(C2/C=C/C/C=C/CCCCC(=O)O1)O3

SMILES

CCC1C2CC3C(C2C=CCC=CCCCCC(=O)O1)O3

Canonical SMILES

CCC1C2CC3C(C2C=CCC=CCCCCC(=O)O1)O3

synonyms

ecklonialactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one
Reactant of Route 2
(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one
Reactant of Route 3
(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one
Reactant of Route 4
(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one
Reactant of Route 5
(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one
Reactant of Route 6
(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one

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